molecular formula C17H21NO4 B8538190 3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one CAS No. 303752-09-2

3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one

Cat. No. B8538190
M. Wt: 303.35 g/mol
InChI Key: SHIJFBYZDSTCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06326495B2

Procedure details

3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one (14.471 kg, 47.76 moles) was dissolved in tetrahydrofuran (10.5 gal, 39.7 L) in a clean and dry 100 gallon tank. Cyclopentylhydrazine dihydrochloride (7.664 kg, 44.3 moles) was added and the reaction mixture warmed slowly to 88° C. while nitrogen was swept over the reaction to remove methanol, THF, and HCl. The reaction was monitored by HPLC until the conversion was complete which required heating overnight in most cases. The pot reaction product was a thick dark oil. A sample of 1-cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one was isolated for characterization.
Quantity
14.471 kg
Type
reactant
Reaction Step One
Quantity
39.7 L
Type
solvent
Reaction Step One
Quantity
7.664 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:4](=[O:22])[N:5]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH2:6][CH2:7][C:8]=1[C:9](=O)[CH2:10][CH3:11].Cl.Cl.[CH:25]1([NH:30][NH2:31])[CH2:29][CH2:28][CH2:27][CH2:26]1>O1CCCC1>[CH:25]1([N:30]2[C:3]3[C:4](=[O:22])[N:5]([CH2:13][C:14]4[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=4)[CH2:6][CH2:7][C:8]=3[C:9]([CH2:10][CH3:11])=[N:31]2)[CH2:29][CH2:28][CH2:27][CH2:26]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
14.471 kg
Type
reactant
Smiles
COC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O
Name
Quantity
39.7 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.664 kg
Type
reactant
Smiles
Cl.Cl.C1(CCCC1)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry 100 gallon tank
CUSTOM
Type
CUSTOM
Details
was swept over the reaction
CUSTOM
Type
CUSTOM
Details
to remove methanol, THF, and HCl
TEMPERATURE
Type
TEMPERATURE
Details
required heating overnight in most cases
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=C(C2=C1C(N(CC2)CC2=CC=C(C=C2)OC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.